molecular formula C17H11BrF3NO2 B6241463 1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid CAS No. 2758001-93-1

1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid

Cat. No. B6241463
CAS RN: 2758001-93-1
M. Wt: 398.2
InChI Key:
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Description

1-{[5-Bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid (hereafter referred to as 5-Bromo-2-Trifluoromethylphenylmethylindole-2-carboxylic acid, or 5-Br-2-TFPI) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing both an aromatic ring and an indole ring. 5-Br-2-TFPI is a relatively new compound, having been first synthesized in 2017. It has been studied for its potential applications in medicinal chemistry, including its potential use in the treatment of certain types of cancers.

Scientific Research Applications

5-Br-2-TFPI has been studied for its potential applications in medicinal chemistry, including its potential use in the treatment of certain types of cancers. It has been found to be effective in inhibiting the growth of certain tumor cell lines, and has potential applications in the treatment of breast and prostate cancer. In addition, 5-Br-2-TFPI has been studied for its potential use as an anti-inflammatory agent, and has been found to be effective in reducing inflammation in certain animal models.

Mechanism of Action

The exact mechanism of action of 5-Br-2-TFPI is not yet fully understood. However, it is believed to act by targeting certain proteins involved in the regulation of cell growth and proliferation. Specifically, it has been found to inhibit the expression of certain proteins, such as the PI3K/AKT/mTOR pathway, which is involved in the control of cell growth and proliferation. In addition, 5-Br-2-TFPI has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-Br-2-TFPI has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain tumor cell lines, and has potential applications in the treatment of breast and prostate cancer. In addition, 5-Br-2-TFPI has been found to have anti-inflammatory effects, and has been found to reduce inflammation in certain animal models. Furthermore, 5-Br-2-TFPI has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

5-Br-2-TFPI has several advantages and limitations for use in laboratory experiments. One of the main advantages is its relatively low cost, as well as its availability in a variety of forms. In addition, 5-Br-2-TFPI is easy to synthesize and can be stored for long periods of time without degradation. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, its potential toxicity must be taken into consideration when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research on 5-Br-2-TFPI. For example, further studies could be conducted to better understand its mechanism of action and its potential applications in the treatment of cancer and other diseases. In addition, further research could be conducted to investigate its potential toxicity and to develop safer and more effective formulations for use in laboratory experiments. Finally, further research could be conducted to investigate its potential applications in other areas, such as drug delivery and drug targeting.

Synthesis Methods

5-Br-2-TFPI is synthesized through a multi-step reaction process. The first step involves the reaction of 5-bromo-2-(trifluoromethyl)phenylmethanol with ethyl chloroformate in the presence of a base to form the ethyl ester of 5-bromo-2-(trifluoromethyl)phenylmethylindole-2-carboxylic acid. This is then reacted with sodium hydroxide to form the acid, which is then isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid' involves the synthesis of the indole ring followed by the introduction of the bromo and trifluoromethyl groups and the carboxylic acid group.", "Starting Materials": ["2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "5-bromo-2-(trifluoromethyl)benzaldehyde", "sodium borohydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium carbonate", "hydrogen peroxide", "sodium bicarbonate", "1H-indole-2-carboxylic acid"], "Reaction": ["Step 1: Synthesis of 2-nitrobenzaldehyde from benzaldehyde using nitric acid and sulfuric acid", "Step 2: Synthesis of ethyl 2-nitrobenzylideneacetate from 2-nitrobenzaldehyde and ethyl acetoacetate using acetic acid and sulfuric acid", "Step 3: Reduction of ethyl 2-nitrobenzylideneacetate to ethyl 2-amino-2-phenylacetate using sodium borohydride", "Step 4: Synthesis of 2-(5-bromo-2-(trifluoromethyl)benzylidene)aniline from 5-bromo-2-(trifluoromethyl)benzaldehyde and aniline using sodium carbonate", "Step 5: Synthesis of 1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid from ethyl 2-amino-2-phenylacetate, 2-(5-bromo-2-(trifluoromethyl)benzylidene)aniline, 1H-indole-2-carboxylic acid, sodium nitrite, copper sulfate, sodium bicarbonate, and hydrogen peroxide through a series of reactions including diazotization, coupling, and oxidation reactions"] }

CAS RN

2758001-93-1

Product Name

1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid

Molecular Formula

C17H11BrF3NO2

Molecular Weight

398.2

Purity

95

Origin of Product

United States

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